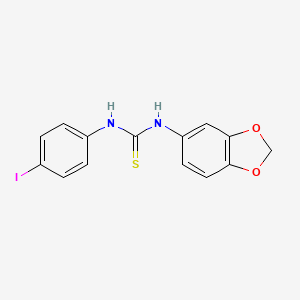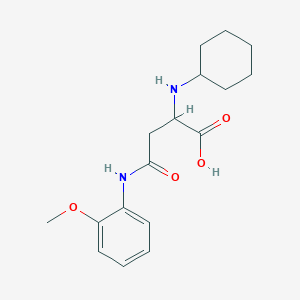![molecular formula C20H22N2O6S B4131348 N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4131348.png)
N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
描述
N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide, also known as DMSO2-Val-Pro-Val-NMe2, is a chemical compound that has gained significant attention in scientific research for its potential as a therapeutic agent. This compound belongs to the class of prolyl oligopeptidase inhibitors and has been studied extensively for its biological and physiological effects.
作用机制
N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2 acts as a prolyl oligopeptidase inhibitor, which means it inhibits the activity of the prolyl oligopeptidase enzyme. This enzyme plays a role in the degradation of neuropeptides, which are important signaling molecules in the brain. By inhibiting the activity of this enzyme, N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2 can increase the levels of neuropeptides, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2 has been found to have other biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. Additionally, N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2 has been found to modulate the activity of ion channels, which are involved in the transmission of electrical signals in the brain.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2 has several advantages for use in lab experiments. It is stable and can be easily synthesized, making it a readily available research tool. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2 in lab experiments is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2. One area of interest is its potential for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosing and administration methods for this compound. Additionally, research is needed to investigate the potential side effects and toxicity of N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2. Finally, studies are needed to investigate the effects of N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2 on other physiological systems, such as the cardiovascular and immune systems.
科学研究应用
N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamideo-Val-NMe2 has been found to have anticonvulsant, anti-inflammatory, and analgesic properties, indicating its potential for use in the treatment of various conditions.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-13-4-7-15(8-5-13)29(25,26)22-17(10-11-19(22)23)20(24)21-16-9-6-14(27-2)12-18(16)28-3/h4-9,12,17H,10-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZCCWQGNAXSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4131276.png)
![1-[3-(3,5-dimethylphenyl)propanoyl]-4-(pyrrolidin-1-ylsulfonyl)piperazine](/img/structure/B4131286.png)

![2-{[(4-chlorophenyl)amino]carbonothioyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4131310.png)


![methyl (1-{[(3-chlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4131331.png)
![methyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}amino)benzoate hydrochloride](/img/structure/B4131336.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4131346.png)
![2-(4-benzyl-1-piperazinyl)-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}acetamide](/img/structure/B4131351.png)
![methyl 2-({[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4131354.png)

![2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B4131369.png)